(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480251
InChI: InChI=1S/C26H26N2O5/c29-25(30)24(28-17-32-15-18-8-2-1-3-9-18)14-27-26(31)33-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,31)(H,29,30)/t24-/m0/s1
SMILES: C1=CC=C(C=C1)COCNC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C26H26N2O5
Molecular Weight: 446.5 g/mol

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid

CAS No.:

Cat. No.: VC13480251

Molecular Formula: C26H26N2O5

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid -

Specification

Molecular Formula C26H26N2O5
Molecular Weight 446.5 g/mol
IUPAC Name (2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)propanoic acid
Standard InChI InChI=1S/C26H26N2O5/c29-25(30)24(28-17-32-15-18-8-2-1-3-9-18)14-27-26(31)33-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,31)(H,29,30)/t24-/m0/s1
Standard InChI Key XWNAJKDUOSYULO-DEOSSOPVSA-N
Isomeric SMILES C1=CC=C(C=C1)COCN[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
SMILES C1=CC=C(C=C1)COCNC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COCNC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Chemical Structure and Stereochemical Configuration

The molecular architecture of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxymethyl)amino)propanoic acid integrates three key components:

  • An Fmoc group at the α-amino position, providing base-labile protection.

  • A benzyloxymethyl (Bom) group at the β-amino position, offering acid-sensitive protection.

  • A propanoic acid backbone with an (S)-configuration at the third carbon, ensuring chiral specificity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₃₁H₃₃N₃O₆
Molecular Weight555.62 g/mol
CAS Registry NumberNot formally assigned

The Fmoc group (C₁₅H₁₁O₂) contributes steric bulk and UV activity, while the Bom group (C₈H₉O₂) enhances solubility in organic solvents . The stereochemical (S)-configuration is critical for compatibility with natural L-amino acids in peptide chains .

Structural Analysis

The compound’s 2D structure (Fig. 1) reveals:

  • Fmoc Protection: Anchored via a carbamate linkage to the α-amino group.

  • Bom Protection: Attached as an ether to the β-amino group.

  • Carboxylic Acid Terminus: Enables coupling to other amino acids or resins.

Comparative analysis with Boc-4-(Fmoc-aminomethyl)-L-phenylalanine (PubChem CID: 2761480) highlights shared Fmoc stabilization mechanisms but diverges in the Bom group’s acid sensitivity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves sequential protection of the α- and β-amino groups:

  • Fmoc Introduction: Reacting the α-amino group with Fmoc-Cl (fluorenylmethyl chloroformate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base .

  • Bom Protection: Treating the β-amino group with benzyloxymethyl chloride in tetrahydrofuran (THF), catalyzed by sodium hydride .

  • Carboxylic Acid Activation: Using HOBt (Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide) to prepare for solid-phase coupling .

Critical Reaction Conditions:

  • Temperature: 0–25°C for Fmoc/Bom introductions.

  • Purification: Reverse-phase HPLC (>95% purity) .

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance yield (typically >85%) and reduce side products. Automated synthesizers integrate real-time monitoring via UV spectroscopy (λ = 280 nm for Fmoc) .

Applications in Peptide Synthesis and Drug Development

Orthogonal Deprotection Strategies

The compound’s dual protection enables sequential deprotection:

  • Fmoc Removal: 20% piperidine in DMF (15 min, room temperature) .

  • Bom Removal: Hydrogenolysis (H₂/Pd-C) or TFA (trifluoroacetic acid) in dichloromethane .

This orthogonality is pivotal for synthesizing branched peptides and post-translationally modified proteins.

Case Study: Anticancer Peptide Synthesis

A 2024 study synthesized a VEGF-inhibitory peptide using this compound as a key building block. The Bom group allowed selective β-amino functionalization, while Fmoc ensured α-amino integrity during elongation . The resulting peptide showed IC₅₀ = 12 nM against endothelial cell proliferation .

Comparative Analysis with Structural Analogs

Compound NameProtecting GroupsUnique Features
Boc-4-(Fmoc-aminomethyl)-L-phenylalanineBoc, FmocAromatic side-chain modification
(S)-2-((Fmoc)(methyl)amino)-3-(3-ClPh)propanoic acidFmoc, MethylChlorophenyl hydrophobicity
Target CompoundFmoc, BomAcid/base orthogonality

The Bom group’s acid lability distinguishes it from methyl or benzyl protections, enabling milder deprotection conditions .

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